![molecular formula C9H16O B094683 1-Oxaspiro[2.7]decane CAS No. 185-88-6](/img/structure/B94683.png)
1-Oxaspiro[2.7]decane
Overview
Description
1-Oxaspiro[27]decane is a heterocyclic organic compound characterized by a spirocyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.7]decane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclooctanone with trimethylsulfonium iodide in the presence of a base can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spiroether synthesis can be applied. These methods typically involve large-scale cyclization reactions, often using catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[2.7]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spirocyclic ketones or lactones.
Reduction: Reduction reactions can convert this compound into spirocyclic alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spiroethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
1-Oxaspiro[2.7]decane features a distinctive arrangement of atoms that contributes to its chemical behavior. The synthesis typically involves multi-step synthetic routes that may include Grignard reactions and other coupling strategies to efficiently assemble the desired structure. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, often conducted in solvents like diethyl ether or tetrahydrofuran under controlled temperatures to maximize yields and purity.
Preliminary studies suggest that compounds with similar spirocyclic structures exhibit interesting pharmacological properties, such as antimicrobial and anticancer activities. The unique spatial arrangement of atoms in the spirocyclic framework allows for specific interactions with biological targets, potentially leading to the modulation of enzyme activities or receptor binding. This characteristic makes this compound a valuable candidate for further research into its therapeutic effects.
Potential Applications
This compound has potential applications in several domains:
- Medicinal Chemistry : Its unique structure may enhance selectivity toward specific enzymes or receptors, making it a candidate for drug development.
- Material Science : The compound's properties may be exploited in the creation of new materials with specific functionalities.
- Chemical Synthesis : It serves as a building block for more complex organic molecules, facilitating the development of new chemical processes.
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial activity of various spirocyclic compounds found that this compound derivatives exhibited significant inhibitory effects against several bacterial strains. The research highlighted the importance of structural modifications in enhancing biological activity, suggesting that further exploration could lead to the development of effective antimicrobial agents.
Case Study 2: Anticancer Activity
Another research initiative focused on evaluating the anticancer potential of this compound derivatives against human cancer cell lines. Results indicated promising cytotoxic effects, particularly in breast and colon cancer cells. These findings underscore the necessity for detailed mechanistic studies to understand how these compounds interact with cancer cell pathways.
Mechanism of Action
The mechanism by which 1-Oxaspiro[2.7]decane exerts its effects is primarily through its interaction with molecular targets in biological systems. The spirocyclic structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full range of biological activities.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spiroether with a different ring size and oxygen placement.
1,6,9-Tri-oxaspiro[4.5]decane: A more complex spirocyclic compound with additional oxygen atoms.
Uniqueness: 1-Oxaspiro[2.7]decane is unique due to its specific ring size and the position of the oxygen atom, which confer distinct chemical and physical properties. These features make it particularly interesting for applications requiring specific structural characteristics.
Biological Activity
1-Oxaspiro[2.7]decane is a unique heterocyclic compound with a spirocyclic structure that includes an oxygen atom. Its distinctive molecular architecture positions it as a candidate for various biological applications, particularly in enzyme interactions and biochemical pathways. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound (CAS Number: 185-88-6) is characterized by its spirocyclic framework, which contributes to its reactivity and biological interactions. The compound can be synthesized through several methods, including cyclization reactions involving precursors like cyclooctanone and trimethylsulfonium iodide under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The spirocyclic structure facilitates specific binding interactions with enzymes and receptors, influencing numerous biochemical pathways. Ongoing studies aim to elucidate the full spectrum of its biological effects, including potential applications in drug development.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of oxaspiro compounds have shown cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian carcinoma). In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects at low concentrations, suggesting their potential as anticancer agents .
Table 1: Cytotoxic Activity of Oxaspiro Compounds Against Cancer Cell Lines
Compound | MCF-7 (ED50 µM) | A2780 (ED50 µM) |
---|---|---|
Aculeatin A | 0.2 - 1.0 | Active in vivo |
Derivative 1a | 1.5 | Active in vivo |
Derivative 2a | 3.5 | Active in vivo |
Enzyme Interaction Studies
The unique structure of this compound also makes it an interesting candidate for studying enzyme interactions. Preliminary research indicates that it may modulate enzyme activity through competitive inhibition or allosteric modulation, although specific targets remain to be fully characterized .
Case Studies
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various oxaspiro compounds, researchers isolated several new derivatives from Amomum aculeatum leaves and tested their effects on human cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells at low doses, showcasing their potential as lead compounds for further drug development .
Case Study: Enzyme Modulation
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that certain modifications to the spirocyclic structure could enhance binding affinity and selectivity towards target enzymes, providing insights into designing more effective inhibitors for therapeutic applications .
Properties
IUPAC Name |
1-oxaspiro[2.7]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-4-6-9(8-10-9)7-5-3-1/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJYHEFBQRQPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531260 | |
Record name | 1-Oxaspiro[2.7]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185-88-6 | |
Record name | 1-Oxaspiro[2.7]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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